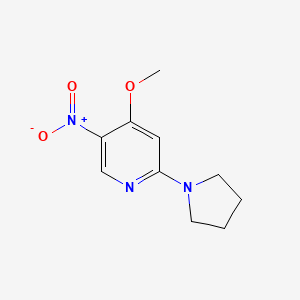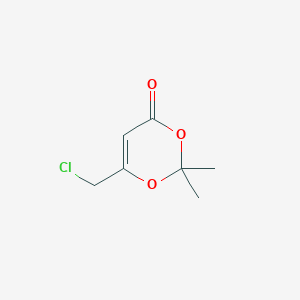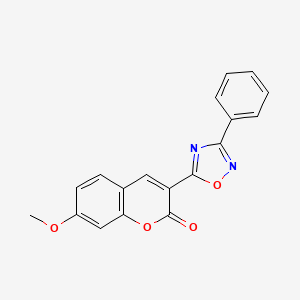
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C6H2ClF3N2O. This compound is characterized by the presence of a pyrazine ring substituted with a carbonyl chloride group and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride typically involves the introduction of the trifluoromethyl group into the pyrazine ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process often employs trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source of the CF3 radical, which is introduced into the pyrazine ring under photoredox catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Photoredox Catalysis: Utilizes visible light and photoredox catalysts to generate the CF3 radical.
Nucleophiles: Various nucleophiles can be used to substitute the carbonyl chloride group.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the pyrazine ring.
Major Products
Scientific Research Applications
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with enhanced properties due to the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarbonyl chloride: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3-Trifluoromethylpyrazine: Contains the trifluoromethyl group but lacks the carbonyl chloride group, leading to different reactivity and applications.
Uniqueness
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial processes. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, while the carbonyl chloride group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C6H2ClF3N2O |
|---|---|
Molecular Weight |
210.54 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyrazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF3N2O/c7-5(13)3-4(6(8,9)10)12-2-1-11-3/h1-2H |
InChI Key |
QWOJWPIRSZJMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]-](/img/structure/B8628572.png)

![4-{[Cyano(phenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8628580.png)

![[1-(6-Tert-butyl-2-methylpyridin-3-yl)ethyl]amine](/img/structure/B8628597.png)









